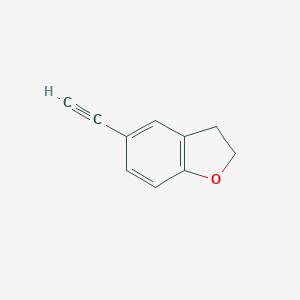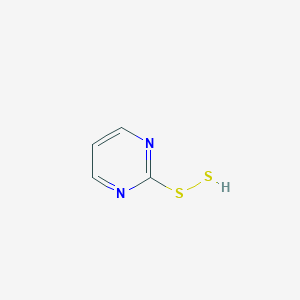
Pyrimidine-2-dithioperoxol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine-2-dithioperoxol (PDTP) is a sulfur-containing heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. PDTP has been extensively studied for its unique chemical properties, which make it a promising candidate for use in organic synthesis, materials science, and biomedical research.
作用机制
Pyrimidine-2-dithioperoxol is a potent antioxidant due to its ability to scavenge free radicals and reactive oxygen species (ROS). Pyrimidine-2-dithioperoxol can also modulate the activity of various enzymes involved in oxidative stress, inflammation, and apoptosis. Pyrimidine-2-dithioperoxol has been shown to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which are enzymes involved in the production of pro-inflammatory mediators. Pyrimidine-2-dithioperoxol can also activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes.
生化和生理效应
Pyrimidine-2-dithioperoxol has been shown to have various biochemical and physiological effects in vitro and in vivo. Pyrimidine-2-dithioperoxol can protect cells from oxidative stress-induced damage by reducing ROS levels and increasing the activity of antioxidant enzymes. Pyrimidine-2-dithioperoxol has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, Pyrimidine-2-dithioperoxol can modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.
实验室实验的优点和局限性
Pyrimidine-2-dithioperoxol has several advantages for use in laboratory experiments. It is easy to synthesize, stable, and relatively inexpensive. Pyrimidine-2-dithioperoxol is also highly soluble in organic solvents, making it easy to handle and use in various reactions. However, Pyrimidine-2-dithioperoxol has some limitations, including its sensitivity to air and moisture, which can lead to degradation and loss of activity. In addition, Pyrimidine-2-dithioperoxol has a relatively short half-life in vivo, which limits its potential as a therapeutic agent.
未来方向
There are several future directions for research on Pyrimidine-2-dithioperoxol. One area of interest is the development of Pyrimidine-2-dithioperoxol-based materials for use in catalysis, sensing, and energy storage. Another area of interest is the investigation of the potential of Pyrimidine-2-dithioperoxol as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Further studies are also needed to elucidate the mechanism of action of Pyrimidine-2-dithioperoxol and its effects on various cellular pathways.
合成方法
Pyrimidine-2-dithioperoxol can be synthesized through a simple and efficient method using readily available starting materials. The synthesis involves the reaction of 2-thiouracil with hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization to obtain pure Pyrimidine-2-dithioperoxol.
科学研究应用
Pyrimidine-2-dithioperoxol has been studied extensively for its potential applications in various scientific fields. In organic synthesis, Pyrimidine-2-dithioperoxol has been used as a reagent for the synthesis of various compounds, including heterocycles, sulfides, and disulfides. In materials science, Pyrimidine-2-dithioperoxol has been used as a precursor for the synthesis of metal sulfide nanoparticles, which have potential applications in catalysis, sensing, and energy storage. In biomedical research, Pyrimidine-2-dithioperoxol has been studied for its potential as an antioxidant and anti-inflammatory agent.
属性
CAS 编号 |
137400-66-9 |
|---|---|
产品名称 |
Pyrimidine-2-dithioperoxol |
分子式 |
C4H4N2S2 |
分子量 |
144.2 g/mol |
IUPAC 名称 |
2-(disulfanyl)pyrimidine |
InChI |
InChI=1S/C4H4N2S2/c7-8-4-5-2-1-3-6-4/h1-3,7H |
InChI 键 |
NZWDAWCJNDUNBN-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)SS |
规范 SMILES |
C1=CN=C(N=C1)SS |
同义词 |
2-Pyrimidinesulfenothioic acid (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



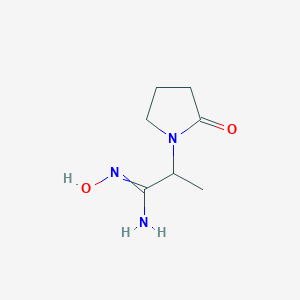
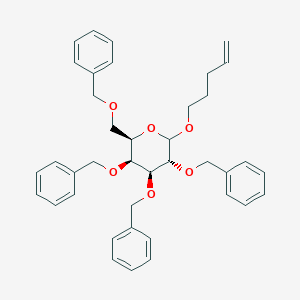
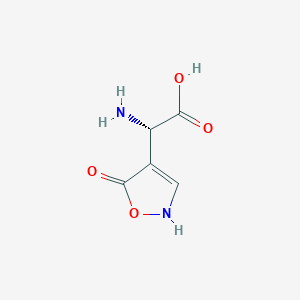
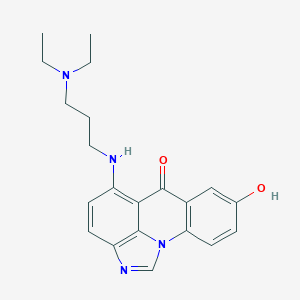
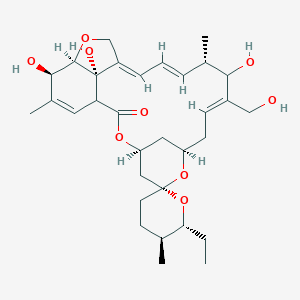

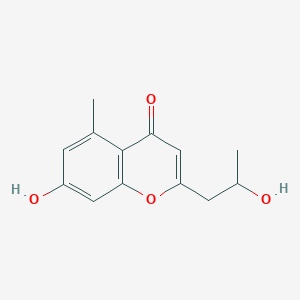
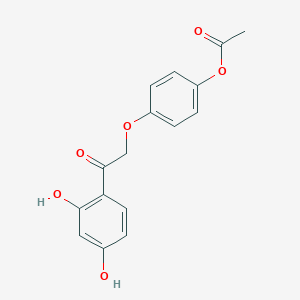
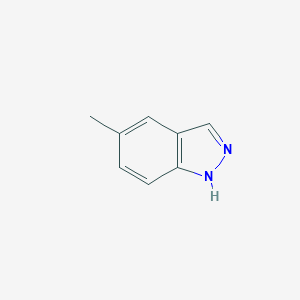

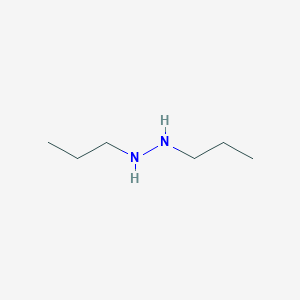
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)
